molecular formula C13H24N3O4P B165023 Pirimiphos-ethyl O-analog CAS No. 36378-61-7

Pirimiphos-ethyl O-analog

Cat. No. B165023
CAS RN: 36378-61-7
M. Wt: 317.32 g/mol
InChI Key: WSPIMFPJZBRGMD-UHFFFAOYSA-N
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Description

Pirimiphos-ethyl O-analog is a chemical compound . It is also known as English pirimiphos-ethyl O-analog . Its molecular formula is C13H24N3O4P .


Molecular Structure Analysis

The molecular structure of Pirimiphos-ethyl O-analog consists of carbon ©, hydrogen (H), nitrogen (N), oxygen (O), phosphorus (P), and sulfur (S) . The molecular weight is 333.387 Da .


Physical And Chemical Properties Analysis

Pirimiphos-ethyl O-analog is a straw-colored liquid . Its density is 1.14 at 20°C, and its refractive index is 1.520 at 25°C . The vapor pressure at 25°C is 2.9´10-4 mm Hg .

Safety And Hazards

As with other organophosphorus pesticides, Pirimiphos-ethyl O-analog can be absorbed by the skin, as well as by the respiratory and gastrointestinal tracts. It acts as a cholinesterase inhibitor, affecting the nervous system . In the event of a fire, containers may explode, and heat may cause decomposition and evolution of highly toxic fumes of phosphorus oxides, nitrogen oxides, and sulfur oxides .

properties

IUPAC Name

[2-(diethylamino)-6-methylpyrimidin-4-yl] diethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N3O4P/c1-6-16(7-2)13-14-11(5)10-12(15-13)20-21(17,18-8-3)19-9-4/h10H,6-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSPIMFPJZBRGMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC(=CC(=N1)OP(=O)(OCC)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N3O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0042298
Record name Pirimiphos-ethyl O-analog
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0042298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Diethylamino-6-methylpyrimidin-4-yl) diethyl phosphate

CAS RN

36378-61-7
Record name Pirimiphos-ethyl o-analog
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036378617
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pirimiphos-ethyl O-analog
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0042298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PIRIMIPHOS-ETHYL O-ANALOG
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q7EI95045G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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